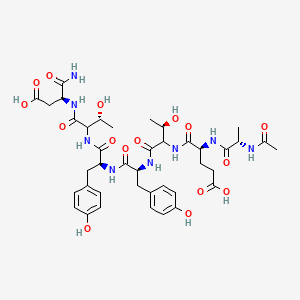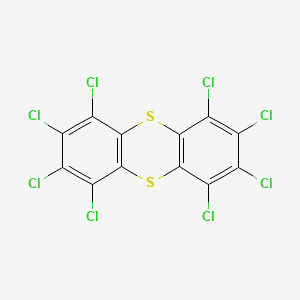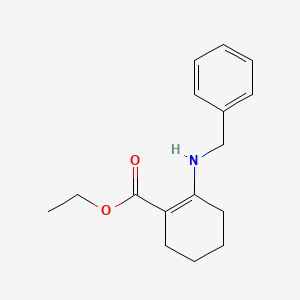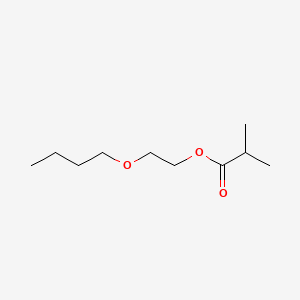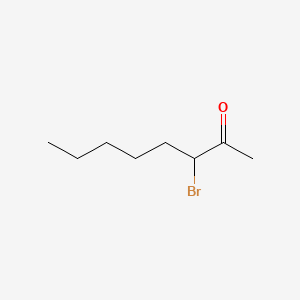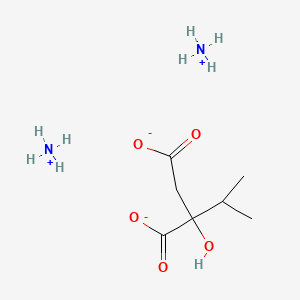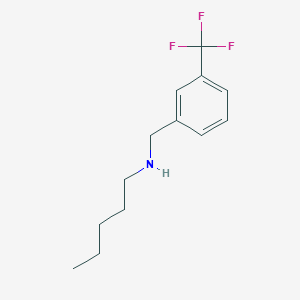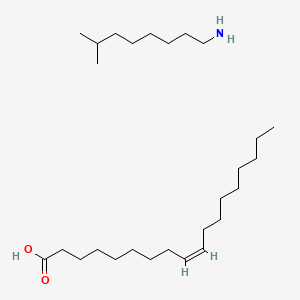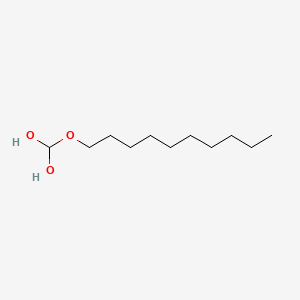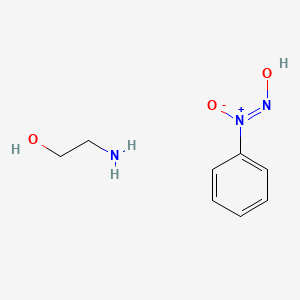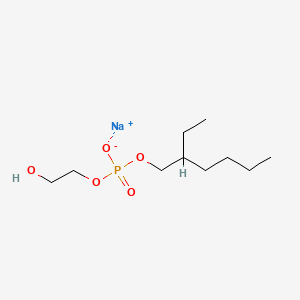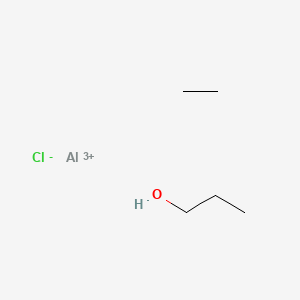
3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester is an organic compound with the molecular formula C11H18O2. It is also known by other names such as methyl-β-cyclogeranate. This compound is characterized by a cyclohexene ring with a carboxylic acid ester group and three methyl groups attached to the ring. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclohexene ring structure allows for interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester can be compared with other similar compounds such as:
3-Cyclohexene-1-carboxylic acid, methyl ester: This compound lacks the additional methyl groups present in the 2,6,6-trimethyl derivative.
1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester: This is another isomer with a different substitution pattern on the cyclohexene ring.
2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: This compound contains an aldehyde group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
815580-59-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 2,6,6-trimethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
OENXQYZXKNBMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1C(=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


